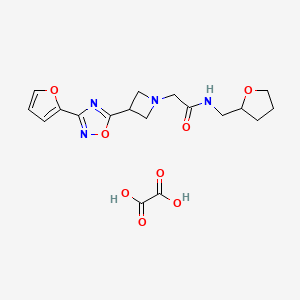

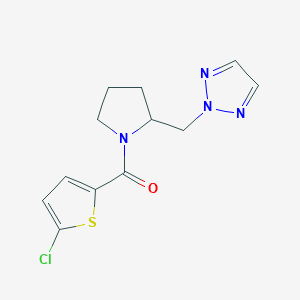

![molecular formula C7H7BrN2O3 B2774569 9-Bromo-3,4-dihydro-1H-pyrimido[6,1-c][1,4]oxazine-6,8-dione CAS No. 2470438-79-8](/img/structure/B2774569.png)

9-Bromo-3,4-dihydro-1H-pyrimido[6,1-c][1,4]oxazine-6,8-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“9-Bromo-3,4-dihydro-1H-pyrimido[6,1-c][1,4]oxazine-6,8-dione” is a heterocyclic compound . Heterocycles incorporating a pyrimidopyrimidine scaffold have aroused great interest from researchers in the field of medical chemistry because of their privileged biological activities .

Synthesis Analysis

A convenient one-pot two-step strategy for synthesis of the novel tricyclic system 9-chloro-4-methyl-6,11-dihydro-5H-benzo[b]pyrimido[4,5-e][1,4]diazepine has been synthesized through the heterocyclization reaction of 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine with 4-chloro-o-phenylenediamine under basic conditions .Chemical Reactions Analysis

The addition of the exocyclic CC to the carbonyl ketone took place rather than the intramolecular nucleophilic addition of the NH group of the pyrimidinone ring at the carbonyl ketone .科学的研究の応用

Anticancer Activity

The pyrimido[4,5-d]pyrimidine scaffold, to which 9-bromo-1H,3H,4H,6H,7H,8H-pyrimido[4,3-c][1,4]oxazine-6,8-dione belongs, has demonstrated promising anticancer potential. Researchers have explored its use as a cancer cell growth inhibitor. By targeting specific pathways or cellular processes, this compound may contribute to novel cancer therapies .

Antioxidant Properties

The compound’s structure suggests potential antioxidant activity. Antioxidants play a crucial role in neutralizing harmful free radicals, which can damage cells and contribute to various diseases. Investigating its antioxidant effects could lead to applications in health supplements or functional foods .

Antidiabetic Agents

Researchers have investigated pyrimido[4,5-d]pyrimidines for their antidiabetic properties. These compounds may modulate glucose metabolism, enhance insulin sensitivity, or regulate key enzymes involved in diabetes management. Further studies could explore their potential as novel antidiabetic drugs .

Angiogenesis Inhibitors

Angiogenesis—the formation of new blood vessels—is critical for tumor growth. Compounds that inhibit angiogenesis can potentially limit tumor progression. The pyrimido[4,5-d]pyrimidine scaffold, including our compound of interest, may exhibit anti-angiogenic effects .

Antibacterial and Antiviral Agents

Given the urgent need for new antimicrobial agents, researchers have explored pyrimido[4,5-d]pyrimidines as potential antibacterial and antiviral drugs. These compounds could target specific pathogens or viral enzymes, contributing to the fight against infectious diseases .

Tyrosine Kinase Inhibition

Tyrosine kinases play a crucial role in cell signaling and are implicated in cancer and other diseases. The compound’s structure suggests it may inhibit specific tyrosine kinases. Investigating its selectivity and efficacy could lead to targeted therapies .

Hypertension and Cardiovascular Research

Although not explicitly studied for hypertension, compounds with similar structures have been investigated in cardiovascular research. Their effects on blood pressure regulation, vascular function, and endothelial health warrant exploration .

Allergy Symptom Treatments

The pyrimido[4,5-d]pyrimidine scaffold’s diverse pharmacological properties make it an interesting candidate for allergy symptom management. Researchers could explore its effects on immune responses, histamine release, and allergic inflammation .

作用機序

Target of Action

The primary targets of 9-Bromo-3,4-dihydro-1H-pyrimido[6,1-c][1,4]oxazine-6,8-dione are currently unknown. This compound is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Nitrogen-containing heterocycles are the basis of many natural and synthetic biologically active substances . .

Mode of Action

It is suggested that the compound might interact with its targets through a Michael addition-type reaction . .

Biochemical Pathways

Given the structural similarity to pyrrolopyrazine derivatives, it is possible that this compound may affect similar biochemical pathways . Pyrrolopyrazine derivatives have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .

Result of Action

Given its structural similarity to pyrrolopyrazine derivatives, it is possible that this compound may have similar effects . .

特性

IUPAC Name |

9-bromo-3,4-dihydro-1H-pyrimido[6,1-c][1,4]oxazine-6,8-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O3/c8-5-4-3-13-2-1-10(4)7(12)9-6(5)11/h1-3H2,(H,9,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOKPQSCMXOHHLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2=C(C(=O)NC(=O)N21)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Bromo-3,4-dihydro-1H-pyrimido[6,1-c][1,4]oxazine-6,8-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

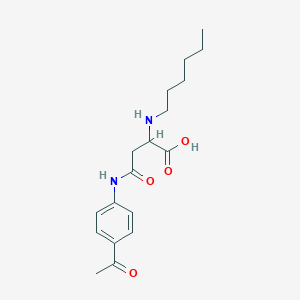

![3-amino-2-((4-methoxyphenoxy)methyl)-[1,2,4]triazolo[5,1-b]quinazolin-9(3H)-one](/img/structure/B2774486.png)

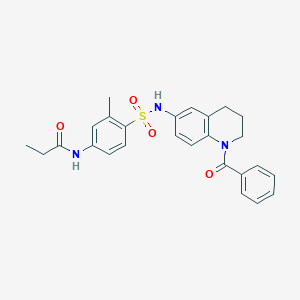

![N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,2-diphenylacetamide](/img/structure/B2774487.png)

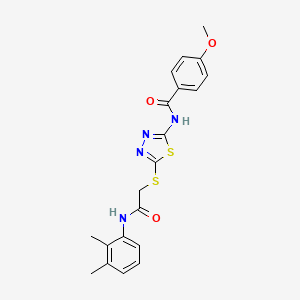

![N-(4-bromophenyl)-2-(4,6-dioxo-5-phenyl-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2774497.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)pentanamide](/img/structure/B2774499.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-fluorobenzamide hydrochloride](/img/structure/B2774503.png)